2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride typically involves the reaction of 2-chlorobenzylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate aziridine, which is subsequently opened by a nucleophile, such as water or an alcohol, to yield the desired product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol or water, at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a component in various formulations.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure with an amino and hydroxyl group but lacks the chlorophenyl substituent.
2-{[(2-Bromophenyl)methyl]amino}propan-1-ol: Similar structure with a bromophenyl substituent instead of chlorophenyl.
2-{[(2-Fluorophenyl)methyl]amino}propan-1-ol: Similar structure with a fluorophenyl substituent.
Uniqueness
2-{[(2-Chlorophenyl)methyl]amino}propan-1-olhydrochloride is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15Cl2NO |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylamino]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-8(7-13)12-6-9-4-2-3-5-10(9)11;/h2-5,8,12-13H,6-7H2,1H3;1H |
InChI Key |
CUVYZUGKUWKGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)NCC1=CC=CC=C1Cl.Cl |
Origin of Product |
United States |
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